molecular formula C8H14O4 B12434171 Ethyl (2E)-4,4-dimethoxybut-2-enoate

Ethyl (2E)-4,4-dimethoxybut-2-enoate

Cat. No.: B12434171
M. Wt: 174.19 g/mol
InChI Key: SIRJFJKWVNTUKV-UHFFFAOYSA-N
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Description

Ethyl (2E)-4,4-dimethoxybut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes a double bond and two methoxy groups, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-4,4-dimethoxybut-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4,4-dimethoxybut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4,4-dimethoxybut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond and methoxy groups also play a role in its reactivity, allowing it to interact with different enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings.

    Ethyl crotonate: Similar in structure but lacks the methoxy groups, used as a solvent and plasticizer.

Uniqueness

Ethyl (2E)-4,4-dimethoxybut-2-enoate is unique due to its double bond and two methoxy groups, which provide it with distinct chemical properties and reactivity compared to other esters. This makes it a valuable compound in various chemical syntheses and applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 4,4-dimethoxybut-2-enoate

InChI

InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3

InChI Key

SIRJFJKWVNTUKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(OC)OC

Origin of Product

United States

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